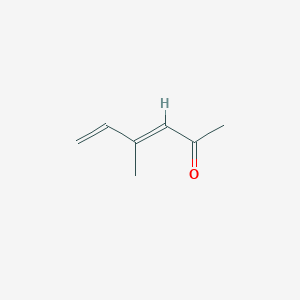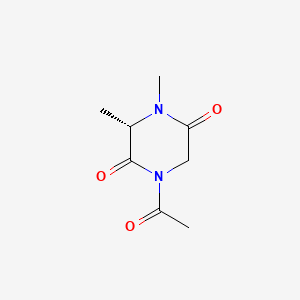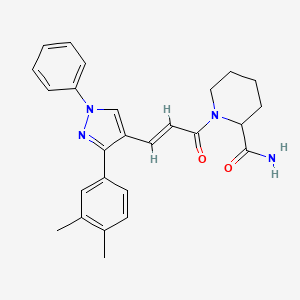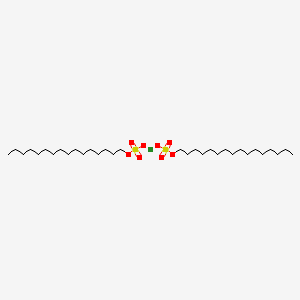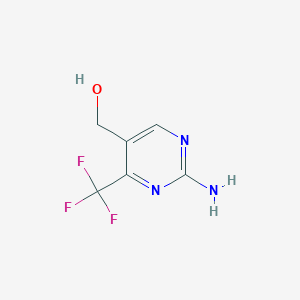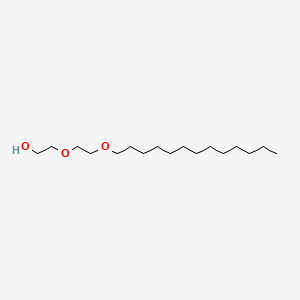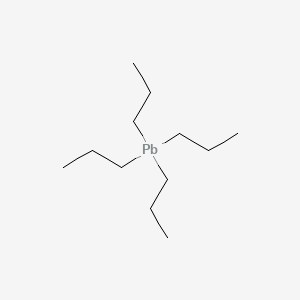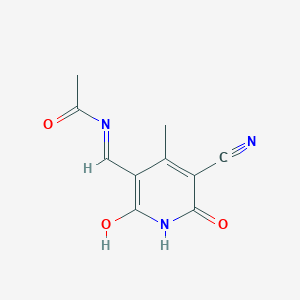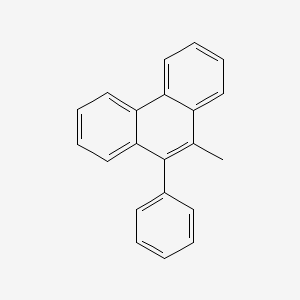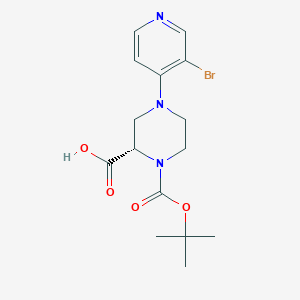![molecular formula C21H30O2 B13733104 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is a chemical compound known for its diverse applications in various fields. It is a type of resorcinol derivative, which is a class of compounds characterized by a benzene ring bearing two hydroxyl groups at positions 1 and 3 with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves several steps. One common method involves the cyclization of olivetol with a monoterpene, such as limonene, under acidic conditions . The reaction typically requires a catalyst, such as boron trifluoride etherate, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of cannabidiol from Cannabis sativa L. plants. The extraction process typically includes supercritical CO2 extraction, which is a method that uses carbon dioxide under high pressure and low temperature to isolate, preserve, and maintain the purity of the compound . This method is preferred due to its efficiency and ability to produce high-purity cannabidiol.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohol derivatives .
Scientific Research Applications
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and nutraceuticals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves its interaction with various molecular targets and pathways. It primarily interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system . This interaction modulates various physiological processes, including pain perception, immune response, and inflammation. Additionally, it influences other signaling pathways, such as the serotonin and vanilloid receptors, contributing to its broad pharmacological effects .
Comparison with Similar Compounds
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is unique compared to other similar compounds due to its non-psychoactive nature and diverse pharmacological properties. Similar compounds include:
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of Cannabis sativa L., known for its psychoactive effects.
Cannabinol (CBN): A mildly psychoactive cannabinoid with sedative properties.
Cannabigerol (CBG): A non-psychoactive cannabinoid with potential therapeutic benefits.
This compound stands out due to its safety profile and broad range of applications in various fields.
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19?/m0/s1 |
InChI Key |
YWEZXUNAYVCODW-OYKVQYDMSA-N |
Isomeric SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CC[C@H]2C(=C)C)C |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


